molecular formula C9H12F6N2O2 B11103385 [(Propan-2-ylideneamino)oxy]{[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]amino}methanone

[(Propan-2-ylideneamino)oxy]{[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]amino}methanone

Cat. No.: B11103385
M. Wt: 294.19 g/mol
InChI Key: IGVWQLDMFVFDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACETONE O-({[1,1-BIS(TRIFLUOROMETHYL)PROPYL]AMINO}CARBONYL)OXIME is a specialized organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic groups. This particular compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETONE O-({[1,1-BIS(TRIFLUOROMETHYL)PROPYL]AMINO}CARBONYL)OXIME typically involves the reaction of acetone with hydroxylamine to form an oxime, followed by further functionalization with a trifluoromethyl group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and product isolation. The process may also include purification steps such as distillation or crystallization to achieve the required quality standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

ACETONE O-({[1,1-BIS(TRIFLUOROMETHYL)PROPYL]AMINO}CARBONYL)OXIME undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include trifluoromethylated amines, nitriles, and carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which ACETONE O-({[1,1-BIS(TRIFLUOROMETHYL)PROPYL]AMINO}CARBONYL)OXIME exerts its effects involves the interaction of the oxime and trifluoromethyl groups with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACETONE O-({[1,1-BIS(TRIFLUOROMETHYL)PROPYL]AMINO}CARBONYL)OXIME is unique due to the presence of both an oxime and a trifluoromethyl group, which confer distinct chemical and physical properties. This combination makes it particularly valuable in the synthesis of complex molecules with specific biological activities and industrial applications .

Properties

Molecular Formula

C9H12F6N2O2

Molecular Weight

294.19 g/mol

IUPAC Name

(propan-2-ylideneamino) N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

InChI

InChI=1S/C9H12F6N2O2/c1-4-7(8(10,11)12,9(13,14)15)16-6(18)19-17-5(2)3/h4H2,1-3H3,(H,16,18)

InChI Key

IGVWQLDMFVFDJN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)ON=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.